Glycinate de zinc

Vue d'ensemble

Description

Zinc glycinate is a chelated form of zinc where zinc is bound to glycine, an amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including enzyme function, immune response, and protein synthesis .

Applications De Recherche Scientifique

Zinc glycinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for studying zinc chelation.

Biology: Investigated for its role in enzyme function and cellular metabolism.

Medicine: Employed as a dietary supplement to treat zinc deficiencies, which can affect immune function, wound healing, and growth.

Industry: Utilized in the formulation of nutritional supplements and fortified foods to enhance zinc intake

Mécanisme D'action

Target of Action

Zinc glycinate primarily targets cellular processes that involve zinc, a vital trace element for all living organisms . It plays a crucial role in cell division, protein synthesis, and the immune system . Zinc is also involved in the functioning of over 300 different enzymes .

Mode of Action

Zinc glycinate interacts with its targets by competing with iron and copper ions for binding to cell membranes . It increases the activation of antioxidant proteins, molecules, and enzymes such as glutathione catalase . Zinc also modulates responses in receptors for various neurotransmitters, both excitatory and inhibitory, including N-methyl-D-aspartate (NMDA) and Gamma amino butyric acid (GABA) receptors .

Biochemical Pathways

Zinc glycinate affects several biochemical pathways. It plays a dynamic role as an insulin mimetic and a cellular second messenger that controls many processes associated with insulin signaling and other downstream pathways that are amendable to glycemic control . Zinc also plays an important role in β-cell function, insulin action, and glucose homeostasis .

Pharmacokinetics

It is known that zinc glycinate can cause a decrease in the absorption of certain drugs, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc glycinate. For example, low stomach acid, high phytate diet, high oxalate diet, and ingestion of other minerals at the same time can affect zinc absorption . Furthermore, anthropogenic emissions can alter the environmental cycling of zinc, potentially influencing its bioavailability .

Analyse Biochimique

Biochemical Properties

Zinc Glycinate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for more than 240 endogenous enzymes involved in the metabolism of proteins, lipids, carbohydrates, and nucleic acids . It interacts with these biomolecules, facilitating various biochemical reactions and contributing to the overall metabolic processes within the body .

Cellular Effects

Zinc Glycinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in yellow feather broilers, Zinc Glycinate supplementation improved growth performance and serum indexes as well as intestinal morphology .

Molecular Mechanism

At the molecular level, Zinc Glycinate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It also regulates Metallothionein (MT) gene expression more effectively at the transcriptional level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinc Glycinate have been observed to change over time. It has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Zinc Glycinate vary with different dosages in animal models. For instance, in lambs, supplementation of Zinc Glycinate improved growth performance, blood antioxidants, and thyroid hormone levels

Metabolic Pathways

Zinc Glycinate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized through the reaction of glycine with zinc salts such as zinc sulfate or zinc acetate. The general procedure involves dissolving glycine in water and adding a zinc salt solution. The pH of the solution is adjusted to around 5-7 using sodium hydroxide. The mixture is then heated to 70-90°C and stirred for several hours to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain zinc glycinate .

Industrial Production Methods: In industrial settings, the production of zinc glycinate follows similar principles but on a larger scale. The process involves the use of reactors for mixing and heating, followed by filtration and drying units to isolate and purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc glycinate primarily undergoes chelation reactions due to the presence of the amino and carboxyl groups in glycine. These groups coordinate with the zinc ion to form stable five-membered rings .

Common Reagents and Conditions:

Chelation: Glycine and zinc salts (e.g., zinc sulfate, zinc acetate) in aqueous solution.

pH Adjustment: Sodium hydroxide to maintain pH between 5-7.

Temperature: 70-90°C for optimal reaction conditions.

Major Products: The primary product of these reactions is zinc glycinate, which is characterized by its high stability and bioavailability .

Comparaison Avec Des Composés Similaires

Zinc Gluconate: Another chelated form of zinc, often used in supplements. It has lower bioavailability compared to zinc glycinate.

Zinc Citrate: Known for its good absorption but can have a metallic taste.

Zinc Methionine: Similar bioavailability to zinc glycinate but may have different metabolic effects

Uniqueness of Zinc Glycinate: Zinc glycinate stands out due to its high bioavailability and minimal gastrointestinal side effects. It is particularly effective in increasing zinc levels in the body without causing the metallic taste associated with other zinc supplements .

Activité Biologique

Zinc glycinate (ZnGly) is a chelated form of zinc that has garnered attention for its enhanced bioavailability and potential health benefits compared to other zinc supplements. This article explores the biological activity of zinc glycinate, focusing on its absorption, efficacy, and impact on various health parameters, supported by relevant research findings and case studies.

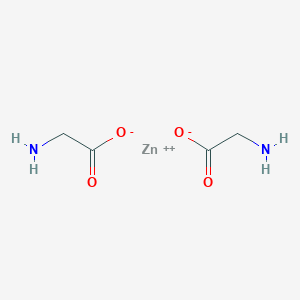

1. Chemical Structure and Bioavailability

Zinc glycinate consists of a zinc ion chelated with two glycine molecules, forming a stable complex. This structure enhances the solubility and absorption of zinc in the gastrointestinal tract, making it more bioavailable than traditional forms such as zinc oxide or zinc gluconate.

- Bioavailability Comparison : A study found that zinc glycinate has a relative bioavailability of 143.44% compared to zinc gluconate, indicating significantly higher absorption rates .

| Formulation | Relative Bioavailability (%) | AUC Inf Ratio (Test/Reference) | Cmax Ratio (Test/Reference) |

|---|---|---|---|

| Zinc Glycinate | 143.44 | 1.38 | 1.42 |

| Zinc Gluconate | 100 | 1.0 | 1.0 |

2.1 Effects on Plasma Zinc Levels

In a randomized trial involving young adult women, supplementation with zinc glycinate (60 mg/day) resulted in significant increases in plasma zinc levels compared to both placebo and zinc gluconate groups . The erythrocyte superoxide dismutase activity remained unchanged across all groups, suggesting that while zinc status improved, it did not lead to copper deficiency.

2.2 Impact on Intestinal Health

A study conducted on nursery pigs demonstrated that supplementation with zinc glycinate improved growth performance and intestinal health while reducing the need for zinc oxide in feed formulations. The study reported a decrease in fecal scores and improved mRNA expression of zinc transporters (ZIP4 and ZnT5), indicating enhanced intestinal absorption and utilization of zinc .

The biological activity of zinc glycinate can be attributed to several mechanisms:

- Enhanced Absorption : The chelation with glycine protects the zinc ion from undesirable interactions in the gastrointestinal tract, facilitating better absorption .

- Immune Modulation : Zinc plays a crucial role in immune function; studies suggest that zinc glycinate may positively influence immune responses during periods of oxidative stress .

- Antibacterial Properties : Research indicates that amino acid chelates like zinc glycinate exhibit antibacterial activity against pathogenic bacteria, which could be beneficial in clinical settings .

Case Study 1: Zinc Glycinate in Elderly Populations

A clinical trial assessed the effects of zinc glycinate supplementation on immune function in elderly participants. Results indicated improved immune markers and reduced incidence of infections compared to those receiving placebo .

Case Study 2: Zinc Glycinate for Skin Health

Another study explored the application of zinc glycinate in dermatological conditions such as acne. Participants who received oral supplementation showed significant improvement in skin lesions and overall skin health compared to control groups .

Propriétés

IUPAC Name |

zinc;2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXSXMSTSYWNMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162193 | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-83-5, 7214-08-6 | |

| Record name | Zinc glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato-N,O)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zinc glycyniate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc glycinate exert its effects within the body?

A1: Zinc glycinate, like other zinc sources, is believed to exert its effects through its role as a cofactor for numerous enzymes involved in various metabolic processes. These processes include growth and development, immune function, wound healing, and DNA synthesis. []

Q2: Does supplementing with zinc glycinate lead to changes in the expression of specific genes or proteins?

A2: Research suggests that zinc glycinate supplementation can modulate the expression of zinc transporters, such as ZIP4 and ZnT5, in the jejunum of pigs. This modulation can impact zinc absorption and potentially contribute to its beneficial effects on intestinal health. [, ]

Q3: What is the molecular formula and weight of zinc glycinate?

A3: Zinc glycinate exists in different forms. Zinc glycinate monohydrate, for example, has a molecular formula of Zn(C2H4NO2)2·H2O and a molecular weight of 231.51 g/mol. The anhydrous form, Zn(C2H4NO2)2, has a molecular weight of 213.51 g/mol. [, ]

Q4: What spectroscopic data are available to characterize zinc glycinate?

A4: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, thermogravimetric analysis (TGA), and X-ray powder diffraction (XRD) have all been used to characterize zinc glycinate. IR spectroscopy, for example, reveals the presence of characteristic peaks associated with the amino and carboxyl groups of glycine and their coordination to the zinc ion. [, ]

Q5: Does zinc glycinate exhibit any catalytic properties?

A5: The provided research does not focus on the catalytic properties of zinc glycinate. Its primary application appears to be as a nutritional supplement due to its zinc content.

Q6: Have there been any computational studies on zinc glycinate?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the elastic and hydrostatic behavior of zinc glycinate hydrate. These calculations have provided insights into its mechanical properties, which are relevant to its tableting process in pharmaceutical applications. []

Q7: How do structural modifications to the zinc glycinate complex affect its biological activity?

A7: The provided research focuses primarily on comparing zinc glycinate to other sources of zinc, such as zinc sulfate and zinc oxide. There is limited information on how modifications to the zinc glycinate structure itself affect its biological activity.

Q8: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of zinc glycinate?

A8: While the provided research does not delve into specific formulation strategies for zinc glycinate, it is commercially available in various forms, including capsules and powders, suggesting successful formulation approaches have been developed. [] Further research could explore advanced formulation techniques to further enhance its bioavailability and therapeutic potential.

Q9: How is zinc glycinate absorbed, distributed, metabolized, and excreted in the body?

A9: Research in rats indicates that zinc glycinate demonstrates superior bioavailability compared to zinc sulfate, particularly in the presence of dietary phytate, a known inhibitor of zinc absorption. [] This improved bioavailability is primarily attributed to its higher absorption rate in the small intestine. While specific metabolic pathways were not explored in the provided studies, zinc, in general, is primarily excreted through feces and to a lesser extent in urine. []

Q10: What are the findings from in vitro and in vivo studies regarding the efficacy of zinc glycinate?

A10: In vitro studies using porcine alveolar macrophages (PAMs) demonstrate that zinc glycinate exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) when challenged with lipopolysaccharide (LPS). [] In vivo studies in pigs show that zinc glycinate supplementation can improve growth performance, reduce diarrhea, and modulate intestinal health parameters, particularly in pigs challenged with F18+ Escherichia coli. [, , ]

Q11: Are there any known biomarkers that can be used to predict the efficacy or monitor the response to zinc glycinate treatment?

A11: Plasma zinc concentration and the activity of the zinc-dependent enzyme alkaline phosphatase (ALP) are commonly used biomarkers of zinc status. Studies have shown that these markers respond to zinc glycinate supplementation, suggesting their potential utility in monitoring zinc status. [] Further research could explore additional biomarkers to assess zinc glycinate's specific effects on different physiological processes.

Q12: What analytical methods are used to quantify zinc glycinate in various matrices?

A12: Atomic Absorption Spectrometry (AAS) is commonly employed to determine zinc content in various samples, including biological tissues and food products. [, ] Other analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could also be used to quantify zinc levels.

Q13: What validation parameters are essential for ensuring the reliability of analytical methods used to quantify zinc glycinate?

A13: Standard validation parameters for analytical methods, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are crucial to ensure the accuracy and reliability of zinc glycinate quantification.

Q14: What quality control measures are important during the manufacturing and distribution of zinc glycinate to maintain its safety and efficacy?

A14: Implementing robust quality control measures throughout the manufacturing process, including raw material sourcing, manufacturing practices, and final product testing, is crucial to ensure the consistent quality, safety, and efficacy of zinc glycinate.

Q15: Does zinc glycinate affect the activity of drug-metabolizing enzymes?

A15: The research provided does not address the impact of zinc glycinate on drug-metabolizing enzymes. Further research is necessary to determine if zinc glycinate influences the activity or expression of these enzymes, which could have implications for drug interactions.

Q16: Is zinc glycinate compatible with biological systems, and what is its biodegradability potential?

A16: Zinc is an essential trace element naturally present in the body, and glycine is an amino acid. Therefore, zinc glycinate is generally considered biocompatible. [] While specific studies on its biodegradability are not discussed in the research, its organic components suggest it is likely susceptible to degradation within biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.